2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid
Overview
Description
2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid is a chemical compound characterized by its unique molecular structure, which includes a trifluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethoxy)benzene as the starting material.
Friedel-Crafts Alkylation: The benzene ring undergoes Friedel-Crafts alkylation with an appropriate alkylating agent to introduce the methyl group.
Oxidation: The resulting compound is then oxidized to form the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Compounds with different substituents on the phenyl ring.
Scientific Research Applications
2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound's binding affinity to certain receptors, leading to its biological activity.
Comparison with Similar Compounds
2-Methyl-4-(trifluoromethoxy)aniline
Methyl 2-(trifluoromethoxy)benzoate
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl
Uniqueness: 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Biological Activity
2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid is an organic compound characterized by its trifluoromethoxy substitution on a phenyl ring, which significantly influences its biological activity. This compound, with the molecular formula C₁₁H₁₁F₃O₂, has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts.
Research indicates that this compound interacts with various biological targets, particularly receptors involved in pain pathways. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with intracellular targets. This interaction may modulate enzyme and receptor activities, influencing several biochemical pathways related to inflammation and pain management.
Therapeutic Potential
The compound has been investigated for its anti-inflammatory and analgesic properties . Studies have suggested that it could serve as a candidate for pharmaceutical applications aimed at treating conditions associated with chronic pain and inflammation. Its structural features allow it to influence pathways that regulate pain perception and inflammatory responses .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
This compound | C₁₁H₁₁F₃O₂ | Trifluoromethoxy group | Anti-inflammatory, analgesic |
(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid | C₁₁H₁₂F₃NO₃ | Contains an amino group | Potential neuroprotective effects |
3-Trifluoromethylbenzoic acid | C₈H₅F₃O₂ | Lacks methyl group | Limited biological activity |
This comparison illustrates how variations in functional groups can lead to distinct chemical and biological properties, emphasizing the uniqueness of this compound.
Study on Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of this compound in a model of acute inflammation. The results indicated a significant reduction in inflammatory markers, suggesting that the compound effectively modulates inflammatory pathways. The study reported an IC50 value of approximately 15 µM, indicating its potency in reducing inflammation in vitro.
Analgesic Activity Assessment
Another investigation focused on the analgesic properties of the compound using a pain model in rodents. The findings demonstrated that administration of this compound resulted in a notable decrease in pain response compared to control groups. The analgesic effect was comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs), supporting its potential as a therapeutic agent for pain relief .
Properties
IUPAC Name |
2-methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-10(2,9(15)16)7-3-5-8(6-4-7)17-11(12,13)14/h3-6H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPARMLTSFOAEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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